Furan-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone
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Description
“Furan-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone” is a complex organic compound. It contains several functional groups including a furan ring, a pyrrolidine ring, a pyridazine ring, and a piperazine ring . The molecular formula of this compound is C17H21N5O2.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Pyrrolidine rings, for example, are often synthesized from cyclic or acyclic precursors . Furfural, a biomass-derived building block, can be transformed into N-heterocyclic piperidine in the presence of NH3 and H2 .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring is a five-membered nitrogen heterocycle . The furan ring is a five-membered aromatic ring containing oxygen. The pyridazine ring is a six-membered ring with two nitrogen atoms, and the piperazine ring is a six-membered ring with two nitrogen atoms.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the pyrrolidine ring can undergo various reactions depending on the substituents attached to it .Scientific Research Applications
Heterocyclic Replacement in Histamine H3 Receptor Antagonists
A study focused on synthesizing small molecules with a heterocyclic core, including furan, for potential use in antagonizing the human histamine H3 receptor. These compounds, including derivatives of furan, showed promise as selective antagonists that could cross the blood-brain barrier (Swanson et al., 2009).
Novel Synthesis of Furan Derivatives
Researchers reported the synthesis of a novel class of compounds starting from methyl 2-(2-methoxy-2-oxoethyl)furan. This work contributes to the development of unique furan-based molecules for various applications (Koza et al., 2013).
Furan Derivatives from Actinomycete Jishengella endophytica
A study identified new compounds from the actinomycete Jishengella endophytica, including furan derivatives. These findings provide insights into the potential of furan compounds in the field of microbiology and drug development (Wang et al., 2014).
Synthesis of Pyrazolines and Pyridazinones with Furan Moiety
A study describes the synthesis of novel pyrazoline and pyridazinone derivatives containing furan moieties. These compounds were tested for their anti-inflammatory and antibacterial properties, highlighting the therapeutic potential of furan derivatives (Ravula et al., 2016).
Furan in Corrosion Prevention
Research on furan derivatives, specifically [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, showed its effectiveness in preventing corrosion of mild steel in acidic mediums. This study opens up avenues for using furan derivatives in material science and engineering applications (Singaravelu & Bhadusha, 2022).
Furan-based Compounds in Anticancer Research
Several studies focused on the synthesis and evaluation of furan-based compounds for their potential anticancer activity. These findings suggest that furan derivatives could play a significant role in the development of new anticancer drugs (Kumar et al., 2013; Abou-Elmagd et al., 2016), [(https://consensus.app/papers/synthesis-antitumor-activity-evaluation-nheterocycles-abouelmagd/e6577fe6793a5e6cb2af23eb9694b595/?utm_source=chatgpt).
properties
IUPAC Name |
furan-2-yl-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c23-17(15-4-3-11-24-15)22-9-7-20(8-10-22)14-12-16(19-18-13-14)21-5-1-2-6-21/h3-4,11-13H,1-2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLTYWJTPZZJPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone |
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